4-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound that features a furan ring, an oxadiazole ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of acylhydrazones or acylthiosemicarbazides. One common method is the oxidative cyclization of acylhydrazones in the presence of a base, such as potassium carbonate, and a suitable oxidizing agent . Another method involves the cyclization of acyldithiocarbazate esters to the corresponding oxadiazole using manganese(II) acetate .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 4-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used under acidic conditions.
Major Products:
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
4-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline is not fully understood, but it is believed to interact with various molecular targets and pathways. The oxadiazole ring can act as a bioisostere for amides, esters, and other functional groups, allowing it to interact with enzymes and receptors in a similar manner . The furan ring may also contribute to its biological activity by facilitating interactions with hydrophobic pockets in proteins .
Comparison with Similar Compounds
4-(5-Aryl-2-methylfuran-3-yl)-1,2,3-thiadiazoles: These compounds share the furan and heterocyclic ring systems but differ in the type of heterocycle.
5-(2-Methylfuran-3-yl)-N-phenyl-1,3,4-oxadiazol-2-amine: This compound is structurally similar but lacks the aniline moiety.
Uniqueness: 4-(5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl)aniline is unique due to the combination of its furan, oxadiazole, and aniline moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H11N3O2 |
---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
4-[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C13H11N3O2/c1-8-11(6-7-17-8)13-16-15-12(18-13)9-2-4-10(14)5-3-9/h2-7H,14H2,1H3 |
InChI Key |
PTSZJXFMKDNQAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C2=NN=C(O2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.